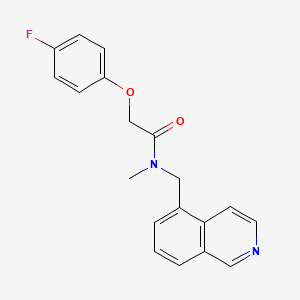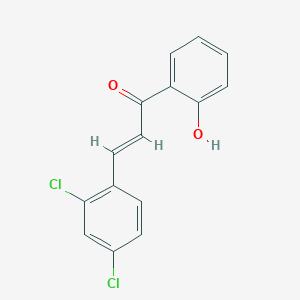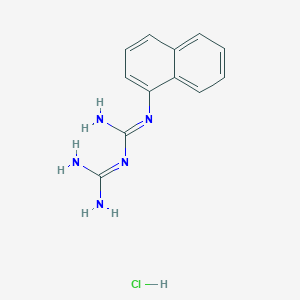![molecular formula C14H13N3O2 B5349000 3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B5349000.png)
3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide involves the inhibition of specific enzymes and pathways in cancer cells and inflammatory cells. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) in cancer cells, which are essential for cell division and growth. Additionally, the compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to have antifungal activity by inhibiting the growth of fungal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide in lab experiments is its specificity towards cancer cells and inflammatory cells. This allows for targeted inhibition of these cells, reducing the potential for off-target effects. Additionally, the compound has shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development and application of 3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of analogs of the compound to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to determine the potential applications of the compound in other diseases and conditions, such as fungal infections and autoimmune disorders. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide involves the reaction of 3-methylpyrazole-5-carbaldehyde with 3-aminopyridine in the presence of a catalyst. The resulting product is then reacted with furfurylamine to obtain the final compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells, specifically in breast cancer and melanoma. It has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, the compound has been studied for its potential as an antifungal agent and has shown activity against various fungal strains.
Propriétés
IUPAC Name |
3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-7-19-13(10)14(18)15-8-11-9-16-17-6-3-2-4-12(11)17/h2-7,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSTDFUJFRWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5348923.png)
![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)

![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)

![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)

![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)
![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)